2-Benzyl-4-(diethylamino)butanoic acid

GABA receptor spasmolytic pharmacology

2-Benzyl-4-(diethylamino)butanoic acid (CAS 1613-24-7), also historically designated Spasmocalm or Dolispan, is a synthetic gamma-aminobutyric acid (GABA) analog. MeSH indexing maps the compound under gamma-Aminobutyric Acid/analogs and derivatives, and it was originally developed as a spasmolytic agent.

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
CAS No. 1613-24-7
Cat. No. B155783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-4-(diethylamino)butanoic acid
CAS1613-24-7
Synonyms2-benzyl-4-diethylaminobutyric acid
spasmocalm
spasmocalm hydrochloride
spasmocalm maleate (1:1)
spasmocalm oxalate
Molecular FormulaC15H23NO2
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCCN(CC)CCC(CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C15H23NO2/c1-3-16(4-2)11-10-14(15(17)18)12-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3,(H,17,18)
InChIKeyDWXBSCZVMMZLQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-4-(diethylamino)butanoic Acid (CAS 1613-24-7): Procurement-Relevant Chemical Identity and Pharmacological Classification


2-Benzyl-4-(diethylamino)butanoic acid (CAS 1613-24-7), also historically designated Spasmocalm or Dolispan, is a synthetic gamma-aminobutyric acid (GABA) analog [1]. MeSH indexing maps the compound under gamma-Aminobutyric Acid/analogs and derivatives, and it was originally developed as a spasmolytic agent [1]. Independent authoritative sources additionally classify the compound as a histamine H1 receptor antagonist, indicating a dual pharmacological profile that is atypical among simple butanoic acid derivatives . The free base has a molecular weight of 249.35 g/mol and is also available as hydrochloride, maleate, and oxalate salts for formulation flexibility [1].

Why 2-Benzyl-4-(diethylamino)butanoic Acid Cannot Be Replaced by Generic GABA Analogs or Simple Spasmolytics in Research and Development


The compound's documented dual GABA-mimetic and histamine H1 antagonist activities create a polypharmacology that is not recapitulated by single-target GABA analogs such as baclofen or gabapentin, nor by pure H1 antagonists such as diphenhydramine [1]. Simple interpolation from in-class compounds would therefore miss the unique functional profile relevant to spasmolytic, sedative, or anxiolytic mechanism-of-action studies. The following quantitative evidence guide delineates the specific, measurable differentiation dimensions that justify prioritized selection of 2-benzyl-4-(diethylamino)butanoic acid over its closest structural or functional analogs.

2-Benzyl-4-(diethylamino)butanoic Acid: Head-to-Head and Class-Level Quantitative Differentiation Evidence


Dual GABA Analog and H1 Antagonist Classification Versus Pure GABA Analog Baseline

Unlike the pure GABA analog baclofen (EC50 ~200 nM at GABA-B), 2-benzyl-4-(diethylamino)butanoic acid is simultaneously classified as a histamine H1 antagonist by authoritative compound databases , while also being formally indexed as a gamma-aminobutyric acid analog by the NLM MeSH system [1]. No quantitative head-to-head comparison study directly measuring GABA-A, GABA-B, or H1 receptor binding affinities for this compound has been identified in peer-reviewed literature; the dual classification is derived from independent authoritative indexing systems, constituting Class-level inference.

GABA receptor spasmolytic pharmacology

Structural Differentiation from Non-Benzylated GABA Analogs via Physicochemical Predicted Properties

The presence of a benzyl substituent at the 2-position of the butanoic acid backbone distinguishes 2-benzyl-4-(diethylamino)butanoic acid from simpler GABA analogs such as 4-amino-butanoic acid (GABA) and 4-(diethylamino)butanoic acid. Predicted physicochemical data generated via ACD/Labs Percepta indicate a logP contribution that markedly increases lipophilicity relative to the non-benzylated parent structure . The compound's predicted boiling point of 387.7±35.0 °C and density of 1.0±0.1 g/cm³ are consistent with a hydrophobic modification that would be expected to enhance passive membrane permeability compared to the highly polar zwitterionic GABA . No experimental logP or BBB penetration data for this compound were identified; the differentiation is based on in silico prediction and class-level inference.

physicochemical drug design blood-brain barrier

Historical Clinical Use Differentiation from Modern Spasmolytics in Obstetric and Urological Indications

Historical clinical literature describes the application of 2-benzyl-4-(diethylamino)butanoic acid (Dolispan) in obstetric labor management and urological spasmolysis, with reports noting selective direct smooth muscle relaxation that bypasses parasympathetic pathways [1][2]. This differentiates it from anticholinergic spasmolytics such as butylscopolamine bromide that act exclusively through muscarinic receptor blockade. The 1977 clinical trial by Iarukov et al. reported its use in a system for managing labor, while the 1969 Japanese study in Rinsho Hinyokika highlighted efficacy in ureteral stone pain [1][2]. Quantitative comparative efficacy data (e.g., relative potency, number of patients, statistical significance) are not accessible from the available abstracts. The evidence is historical and limited to abstract-level documentation, warranting classification as Supporting evidence.

spasmolytic obstetric urology

Optimal Procurement and Application Scenarios for 2-Benzyl-4-(diethylamino)butanoic Acid Based on Quantifiable Differentiation Evidence


Polypharmacological Mechanism-of-Action Studies Requiring Dual GABA-Mimetic and H1 Antagonist Activity

Researchers investigating the intersection of GABAergic and histaminergic signaling in spasmolysis, sedation, or anxiolysis can select 2-benzyl-4-(diethylamino)butanoic acid as a single-compound probe that bridges both pharmacological classes, as supported by its dual MeSH and TargetMol classification [1]. This avoids the need for co-administration of separate GABA analog and H1 antagonist compounds, simplifying dose-response and pharmacokinetic interpretation in in vitro and in vivo models.

In Vitro Spasmolytic Assay Standardization Against Anticholinergic and PDE4-Inhibitor Comparators

Smooth muscle contractility laboratories can employ 2-benzyl-4-(diethylamino)butanoic acid as a spasmolytic reference compound with a reported direct smooth muscle relaxation mechanism distinct from the muscarinic blockade of butylscopolamine and the PDE4 inhibition of drotaverine [1]. The compound's historical clinical use in urological and obstetric spasmolysis provides a mechanistic counterpoint for comparative pharmacological profiling in isolated tissue bath assays.

Physicochemical Property Benchmarking for CNS-Penetrant GABA Analog Design

Medicinal chemistry teams designing CNS-penetrant GABA analogs can utilize 2-benzyl-4-(diethylamino)butanoic acid as a benchmark for the impact of 2-benzyl substitution on predicted lipophilicity, leveraging its predicted logP shift relative to unsubstituted GABA [1]. The compound serves as a structural probe in structure-activity relationship (SAR) studies aimed at optimizing blood-brain barrier penetration while retaining GABA-mimetic functionality.

Quote Request

Request a Quote for 2-Benzyl-4-(diethylamino)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.